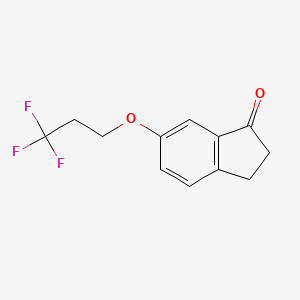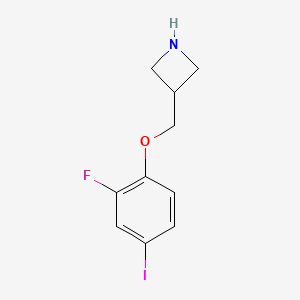
1-(Cyclobutylmethoxy)-2-fluoro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylmethoxy)-2-fluoro-4-iodobenzene is a chemical compound characterized by a benzene ring substituted with a fluorine atom at the second position, an iodine atom at the fourth position, and a cyclobutylmethoxy group at the first position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluoro-4-iodobenzene as the starting material.
Cyclobutylmethoxy Group Introduction: The cyclobutylmethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting 2-fluoro-4-iodobenzene with cyclobutylmethyl chloride in the presence of a strong base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
Scale-Up Considerations: Industrial production involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Safety and Environmental Concerns: Proper handling of reagents and waste management are crucial in an industrial setting to ensure safety and minimize environmental impact.
Analyse Des Réactions Chimiques
Oxidation: 1-(Cyclobutylmethoxy)-2-fluoro-4-iodobenzene can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Reagents like sodium iodide (NaI) in acetone, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are often used.
Major Products Formed: Products of these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: The compound's unique properties make it useful in materials science, such as in the design of advanced polymers and coatings.
Mécanisme D'action
Molecular Targets and Pathways: The exact mechanism of action depends on the specific application. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to biological effects.
Pathways Involved: The pathways can involve various biochemical processes, such as enzyme inhibition or receptor binding, which are crucial for the compound's activity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds with similar structures include 1-(cyclobutylmethoxy)-2-fluoro-4-methylbenzene and 1-(cyclobutylmethoxy)-2-fluoro-4-bromobenzene.
Propriétés
IUPAC Name |
1-(cyclobutylmethoxy)-2-fluoro-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FIO/c12-10-6-9(13)4-5-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEHCSYFJIVOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-Ethoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160091.png)










